5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide
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Overview
Description
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a methoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the methoxybenzylidene moiety: This is typically done by reacting the chlorobenzylated pyrazole with 3-methoxybenzaldehyde in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-ethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
- 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide
Uniqueness
Compared to similar compounds, 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-methoxybenzylidene)-1H-pyrazole-3-carbohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications.
Properties
CAS No. |
634896-45-0 |
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Molecular Formula |
C25H21ClN4O3 |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H21ClN4O3/c1-32-22-4-2-3-18(13-22)15-27-30-25(31)24-14-23(28-29-24)19-7-11-21(12-8-19)33-16-17-5-9-20(26)10-6-17/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+ |
InChI Key |
AXBYEHNEDSGINO-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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